Cas no 33155-60-1 (Methyl 4-tert-butylphenylacetate)

33155-60-1 structure
Nome del prodotto:Methyl 4-tert-butylphenylacetate
Methyl 4-tert-butylphenylacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 4-tert-butylphenylacetate
- Methylbutylphenylacetate
- 4-tert-Butylphenyl acetic acid methyl ester
- METHYL-P-TERT-BUTYL PHENYLACETATE FEMA NO.--------
- 1,1-dimethylethyl 2-(4-methylphenyl)acetate
- 1-Boc-4-methylenepiperidine
- 1-Boc-4-methylene-piperidine
- 1-N-Boc-4-methylenepiperidine
- 1-t-butoxycarbonyl-4-methylidenepiperidine
- 4-methylene-N-Boc-piperidine
- boc-4-methylenepiperidine
- N-Boc-4-methylenepiperidine
- tert-buty
- tert-butyl (4-methylphenyl)acetate
- tert-butyl 4-methylene-1-piperidinecarboxylate
- tert-butyl 4-methylenepiperidine-1-carboxylate
- tert-butyl 4-methylphenylacetate
- tert-Butyl p-tolylacetate
- JNXWYJWBRZOTAF-UHFFFAOYSA-N
- tert-Butyl 4-methylphenyl-acetate
- tert-butyl(4-methylphenyl)acetate
- SCHEMBL7517689
- AKOS013211038
- METHYL 4-TERT-BUTYLPHENYLACETATE, 97
- 33155-60-1
- tert-Butyl 4methylphenyl-acetate
- tert-butyl 2-(4-methylphenyl)acetate
- t-butyl p-tolylacetate
- DTXSID101298182
-
- Inchi: InChI=1S/C13H18O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3
- Chiave InChI: HXVTYMWVMVKVTF-UHFFFAOYSA-N
- Sorrisi: C(C1C=CC(CC(OC)=O)=CC=1)(C)(C)C
Proprietà calcolate
- Massa esatta: 206.13068
- Massa monoisotopica: 206.13068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 26.3
- Carica superficiale: 0
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.991±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 271.6±9.0 ºC (760 Torr),
- Punto di infiammabilità: 101.0±17.1 ºC,
- Indice di rifrazione: 1.491
- Solubilità: Molto leggermente solubile (0,16 g/l) (25°C),
- PSA: 26.30000
- LogP: 2.69960
- Solubilità: Non determinato
Methyl 4-tert-butylphenylacetate Letteratura correlata
-
1. Back matter
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
33155-60-1 (Methyl 4-tert-butylphenylacetate) Prodotti correlati
- 31508-44-8(methyl 2-phenylpropanoate)
- 23786-13-2(Methyl 4-Methylphenylacetate)
- 101-41-7(Methyl phenylacetate)
- 57625-74-8(Methyl Dimethylbenzeneacetate)
- 3549-23-3(Methyl p-tert-butylphenylacetate)
- 53088-69-0(Methyl 2-(m-tolyl)acetate)
- 2098039-03-1(1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile)
- 3463-40-9(Benzene, 1,3,5-tribromo-2-nitro-)
- 1212064-81-7((S)-N-1-(2-Fluorophenyl)ethylmethylamine)
- 1000394-87-5((2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
